Antimalarial Potency: 4,6- vs. 2,4-Diaminopyrimidine Direct Comparison
In a series of 2,4- and 4,6-diaminopyrimidines evaluated side-by-side against Plasmodium falciparum in vitro, only 7 of 12 compounds exhibited reasonable antimalarial activity, and only one compound reached sub-micromolar IC₅₀ [1]. This direct comparison demonstrates that the position of the amino substituents is a decisive factor for biological activity; the two isomer classes cannot be treated as interchangeable building blocks for antimalarial lead optimization.
| Evidence Dimension | In vitro antimalarial activity (P. falciparum) |
|---|---|
| Target Compound Data | 4,6-diaminopyrimidine derivatives; 7 of 12 compounds in mixed 2,4-/4,6-series showed reasonable activity |
| Comparator Or Baseline | 2,4-diaminopyrimidine derivatives evaluated in the same assay panel |
| Quantified Difference | Only 1 of 12 compounds achieved sub-micromolar IC₅₀; potency is substitution-pattern-dependent |
| Conditions | In vitro P. falciparum culture; 12 compounds tested across both isomer classes |
Why This Matters
A procurement choice of 2,4-diaminopyrimidine over 4,6-diaminopyrimidine (or vice versa) may lead to a completely different SAR trajectory in antimalarial lead optimization.
- [1] Morgan J, Haritakul R, Keller PA. Antimalarial Activity of 2,4-Diaminopyrimidines. Letters in Drug Design & Discovery. 2008;5(4):277-280. View Source
